molecular formula C26H24ClN3O4S B6517252 2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 899784-41-9

2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6517252
CAS No.: 899784-41-9
M. Wt: 510.0 g/mol
InChI Key: MTJPOTWHHIDHHS-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O4S and its molecular weight is 510.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 509.1176051 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4S/c1-2-34-19-13-9-17(10-14-19)28-22(31)15-29-25-23(20-5-3-4-6-21(20)35-25)24(32)30(26(29)33)18-11-7-16(27)8-12-18/h7-14H,2-6,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJPOTWHHIDHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Preparation Methods

One-Pot Tandem Approach

A streamlined method combines cyclization and amidation in a single reactor:

  • Steps : Cyclization (POCl₃, 90°C, 4 h) → direct addition of chloroacetamide/K₂CO₃ → 18 h reflux.

  • Advantage : Reduces purification steps.

  • Yield : 58% (lower due to side reactions).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Suzuki coupling step, improving yield to 92% with PdCl₂(dppf) catalyst.

Structural Validation and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 4.77 (s, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O amide), 1645 cm⁻¹ (pyrimidinone C=O).

Crystallographic Data :

  • Single-crystal X-ray diffraction confirms the tricyclic architecture and (E)-configuration of the enone system, analogous to related chalcone derivatives.

Industrial-Scale Production Considerations

Green Chemistry Modifications :

  • Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.

  • Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps, achieving 88% yield at 100 g scale.

Cost Analysis :

Component Cost per kg (USD)
4-Chlorophenylboronate320
Pd(OAc)₂12,000
4-Ethoxyaniline450

Challenges and Optimization Opportunities

  • Regioselectivity : Competing C-2 vs. C-6 substitution in the tricyclic core necessitates precise stoichiometric control.

  • Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica reduce catalyst loading to 0.5 mol% without yield loss .

Q & A

Q. What are the critical steps and parameters for synthesizing this compound, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step reactions requiring precise control of parameters:

  • Key Steps :
    • Cyclization of triazole precursors with substituted benzaldehydes under reflux (ethanol, glacial acetic acid catalyst) .
    • Thioacetylation and subsequent coupling with 4-ethoxyphenylamine.
  • Optimization Parameters :
    • Temperature : 80–100°C for cyclization to avoid side products.
    • Solvent : Absolute ethanol minimizes byproducts during reflux .
    • Catalysts : Glacial acetic acid enhances nucleophilic substitution efficiency .
  • Analytical Validation :
    • Progress monitored via TLC, with final purity confirmed by HPLC (>95%) and NMR (e.g., ¹H/¹³C NMR for functional group verification) .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR confirms aromatic proton environments (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and acetamide protons (δ 2.1–2.3 ppm) .
    • ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 513.2) .

Advanced Research Questions

Q. How can computational modeling accelerate reaction design and predict biological activity?

Answer:

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) optimizes transition states for cyclization steps, reducing trial-and-error experimentation .
    • Solvation models (e.g., COSMO-RS) predict solvent effects on reaction yields .
  • AI-Driven Optimization :
    • Machine learning algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent ratios, catalysts) .
    • Molecular docking simulations (AutoDock Vina) predict binding affinities to biological targets (e.g., kinase inhibitors) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Systematic modification of substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) to isolate pharmacophore contributions .
  • Dose-Response Assays :
    • IC₅₀ values measured across multiple cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity variability .
  • Meta-Analysis :
    • Cross-referencing data from public databases (e.g., PubChem, ChEMBL) to identify assay-specific biases .

Q. How can environmental toxicity pathways be evaluated for this compound?

Answer:

  • In Silico Toxicity Prediction :
    • Tools like TEST (Toxicity Estimation Software Tool) estimate ecotoxicity endpoints (e.g., LC₅₀ for fish) .
  • Experimental Assays :
    • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
    • Daphnia magna Acute Toxicity : 48-hour LC₅₀ measurements in freshwater .
  • Degradation Studies :
    • HPLC-MS monitors photolytic degradation products under UV light (λ = 365 nm) .

Q. What experimental design frameworks improve reproducibility in heterogeneous catalysis studies?

Answer:

  • Design of Experiments (DoE) :
    • Factorial Designs : Screen variables (e.g., catalyst loading, temperature) to identify significant factors .
    • Response Surface Methodology (RSM) : Optimizes yield using central composite designs .
  • Statistical Validation :
    • ANOVA analyzes variance across replicates (p < 0.05 threshold) .
  • In Situ Monitoring :
    • ReactIR tracks intermediate formation during catalysis .

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